BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Co-
Immunoprecipitation to Identify DGAT
Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dgaca

Cat. No.: B150450

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and rate-limiting step in
triglyceride synthesis. The two major isoforms, DGAT1 and DGAT?2, play crucial roles in lipid
metabolism and are implicated in various metabolic diseases, including obesity, type 2
diabetes, and non-alcoholic fatty liver disease. Understanding the protein-protein interaction
networks of DGATSs is essential for elucidating their regulatory mechanisms and identifying
novel therapeutic targets. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a
powerful technique to identify and characterize proteins that interact with DGAT in a cellular
context.

This document provides detailed application notes and protocols for performing Co-IP to
identify DGAT interacting proteins. It is intended for researchers, scientists, and drug
development professionals seeking to investigate the DGAT interactome.

Data Presentation: Identified DGAT Interacting
Proteins

Co-immunoprecipitation followed by mass spectrometry has identified several key interacting
partners for DGAT enzymes. These interactions shed light on the functional regulation and
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cellular localization of DGATs. The following tables summarize quantitative data for some of the
identified interacting proteins.

Table 1: DGATL1 Interacting Proteins
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Data sourced from the STRING database, which curates interaction information from various

sources including experimental data, computational predictions, and text mining.
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Table 2: DGAT2 Interacting Proteins

Interaction
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Data sourced from the STRING database and published experimental findings.[1][2]

Experimental Protocols
Protocol 1: Co-immunoprecipitation of DGAT and
Interacting Proteins

This protocol is optimized for the immunoprecipitation of DGAT, a membrane-bound protein,

and its interacting partners from cultured mammalian cells.

Materials:
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e Cultured mammalian cells expressing the DGAT protein of interest (endogenously or
transiently transfected with a tagged version, e.g., FLAG-DGAT).

o Phosphate-buffered saline (PBS), ice-cold.

e CHAPS Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS,
Protease Inhibitor Cocktail (add fresh).

e RIPA Lysis Buffer (for more stringent lysis): 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1% NP-
40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail (add fresh).[3][4][5]

o Antibody against DGAT or the epitope tag (e.g., anti-FLAG antibody).

o Control IgG antibody (from the same species as the IP antibody).

o Protein A/G magnetic beads or agarose beads.

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.1% CHAPS.

e Elution Buffer: 0.1 M Glycine-HCI, pH 2.5-3.0 or 2x Laemmli sample buffer.
o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

e Microcentrifuge.

» End-over-end rotator.

Procedure:

e Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add
ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). For membrane proteins like
DGAT, a milder lysis buffer containing CHAPS is often preferred to preserve protein-protein
interactions.[6][7][8][9] For initial experiments, RIPA buffer can also be tested.[3][4][5] d.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on
ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C
to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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e Pre-clearing the Lysate (Optional but Recommended): a. Add 20 pL of Protein A/G beads to
the cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at
1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube,
avoiding the beads.

e Immunoprecipitation: a. Add the primary antibody (anti-DGAT or anti-tag) to the pre-cleared
lysate. As a negative control, add control IgG to a separate aliquot of the lysate. b. Incubate
on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 uL of pre-washed
Protein A/G beads to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for
1-2 hours at 4°C.

e Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully
remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat
the wash step 3-4 times to remove non-specific binding proteins.

o Elution: a. For Mass Spectrometry: i. After the final wash, resuspend the beads in 50 pL of
Elution Buffer (e.g., 0.1 M Glycine-HCI). ii. Incubate for 10 minutes at room temperature with
gentle agitation. iii. Pellet the beads and transfer the supernatant containing the eluted
proteins to a new tube. iv. Immediately neutralize the eluate by adding 5 pL of Neutralization
Buffer. b. For Western Blotting: i. After the final wash, resuspend the beads in 30-50 uL of 2x
Laemmli sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes to elute and
denature the proteins. iii. Pellet the beads, and the supernatant is ready for SDS-PAGE.

Protocol 2: In-gel Digestion and Sample Preparation for
Mass Spectrometry

This protocol outlines the steps for preparing the co-immunoprecipitated protein sample for
identification by mass spectrometry.

Materials:
e Eluted protein sample from Co-IP.
o SDS-PAGE gel.

e Coomassie Brilliant Blue stain.
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e Destaining Solution: 50% methanol, 10% acetic acid.

e Reduction Buffer: 20 mM DTT in 200 mM ammonium bicarbonate.
 Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate.
e Digestion Buffer: 50 mM ammonium bicarbonate.

e Trypsin (sequencing grade).

o Extraction Buffer: 50% acetonitrile, 5% formic acid.

e ZipTips or equivalent for peptide cleanup.

e Mass spectrometer.

Procedure:

o SDS-PAGE and Staining: a. Run the eluted protein sample on an SDS-PAGE gel. b. Stain
the gel with Coomassie Brilliant Blue to visualize the protein bands. c. Destain the gel until
the background is clear.

o Excision and In-gel Digestion: a. Carefully excise the protein bands of interest (and the
corresponding regions in the control lane) using a clean scalpel. b. Cut the gel slices into
small pieces (approximately 1 mm3). c. Destain the gel pieces with Destaining Solution until
they are colorless. d. Dehydrate the gel pieces with acetonitrile. e. Reduce the proteins by
incubating the gel pieces in Reduction Buffer at 56°C for 1 hour. f. Alkylate the proteins by
incubating in Alkylation Buffer for 45 minutes at room temperature in the dark. g. Wash the
gel pieces with Digestion Buffer and then dehydrate with acetonitrile. h. Rehydrate the gel
pieces on ice with a solution of trypsin in Digestion Buffer. i. Incubate overnight at 37°C to
allow for protein digestion.[10][11]

o Peptide Extraction and Cleanup: a. Extract the peptides from the gel pieces by incubating
with Extraction Buffer. b. Pool the extracts and dry them down in a vacuum centrifuge. c.
Resuspend the peptides in a small volume of 0.1% formic acid. d. Desalt and concentrate
the peptides using a ZipTip according to the manufacturer's instructions.
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e Mass Spectrometry Analysis: a. Analyze the cleaned peptide sample by liquid
chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine
(e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

Mandatory Visualization
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Caption: Co-immunoprecipitation experimental workflow.
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Caption: DGAT protein interaction network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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